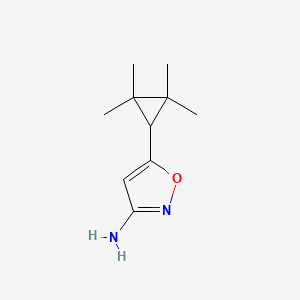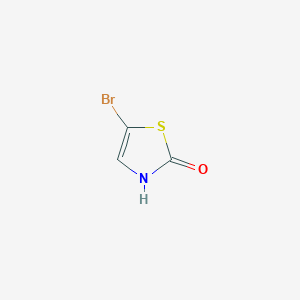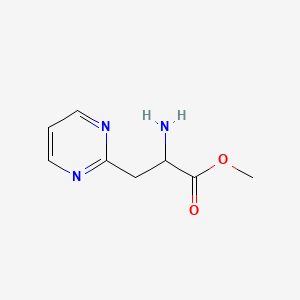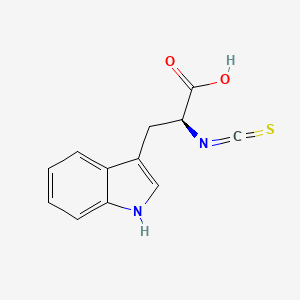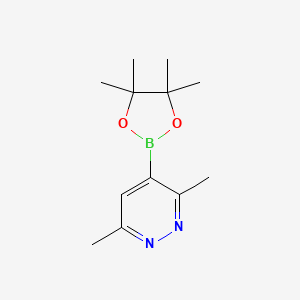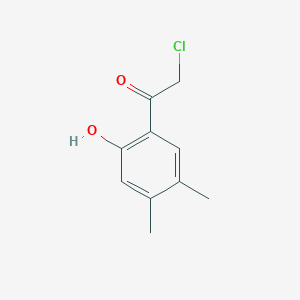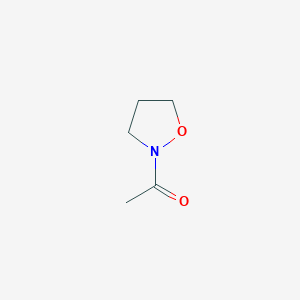
N-Acetylisoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Oxazolidin-2-yl)ethan-1-one is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazolidin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of ethanolamine with urea, followed by cyclization to form the oxazolidinone ring. The reaction typically requires heating to around 120°C, followed by further heating to 150-160°C under reflux conditions . Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement, which allows for the stereoselective synthesis of substituted oxazolidinones .
Industrial Production Methods: In industrial settings, the production of 1-(1,2-oxazolidin-2-yl)ethan-1-one often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions and the use of catalysts to enhance efficiency.
化学反応の分析
Types of Reactions: 1-(1,2-Oxazolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-(1,2-Oxazolidin-2-yl)ethan-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(1,2-oxazolidin-2-yl)ethan-1-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis . The specific molecular targets and pathways can vary depending on the derivative and its intended application.
類似化合物との比較
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications but improved potency and reduced side effects.
Cytoxazone: A natural product with a similar oxazolidinone structure, used in the study of cytokine production.
Uniqueness: 1-(1,2-Oxazolidin-2-yl)ethan-1-one is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of biologically active compounds sets it apart from other similar compounds.
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
1-(1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C5H9NO2/c1-5(7)6-3-2-4-8-6/h2-4H2,1H3 |
InChIキー |
MQXPKJNBYZWPHX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)
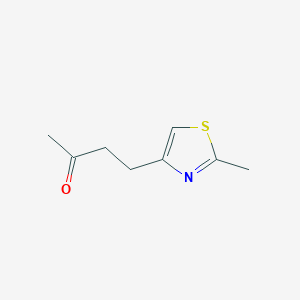
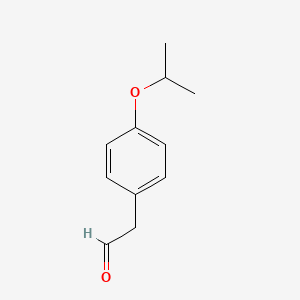
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)
